
3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is a chemical compound that belongs to the class of chromenones. It is also known as BAY 11-7082 and is widely used in scientific research for its anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate involves the inhibition of NF-κB activation by blocking the phosphorylation and degradation of IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB nuclear translocation and transcriptional activity. This, in turn, leads to the suppression of pro-inflammatory cytokines and chemokines, as well as the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate include the suppression of pro-inflammatory cytokines and chemokines, the inhibition of cell proliferation and survival, and the induction of apoptosis. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit NF-κB activation. However, its limitations include its low solubility in water and its potential cytotoxicity at high concentrations.
Direcciones Futuras
For the research on 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for inflammatory and neoplastic diseases, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine its safety and toxicity profiles in vivo, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate involves the reaction of 3-(2-methoxyphenyl)-4-hydroxy-2H-chromen-7-yl methanesulfonate with trifluoroacetic anhydride and an acid catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate is widely used in scientific research for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. It also inhibits the activity of IκB kinase (IKK), which is responsible for the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and inhibits its activity.
Propiedades
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O6S/c1-25-13-6-4-3-5-11(13)15-16(22)12-8-7-10(27-28(2,23)24)9-14(12)26-17(15)18(19,20)21/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJNGIKNWQUZAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

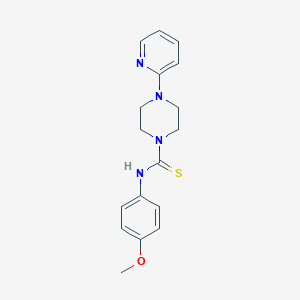
![methyl {[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B384152.png)
![4-methoxy-9-methyl-N-(2-methylphenyl)-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide](/img/structure/B384154.png)
![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B384155.png)
![2-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B384156.png)
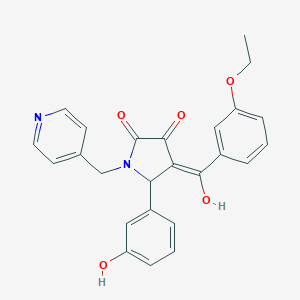
![(4E)-5-(furan-2-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B384158.png)

![(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B384161.png)
![3-[3-(4-chlorophenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B384163.png)
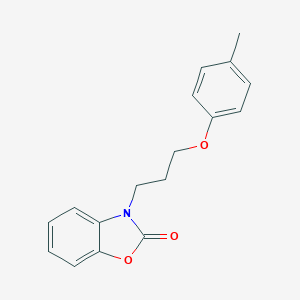
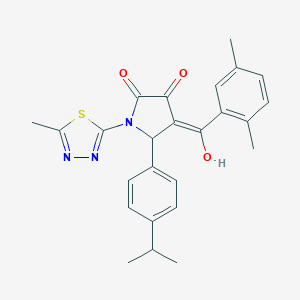
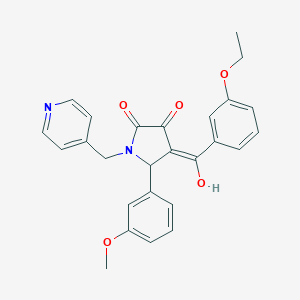
![(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-hydroxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B384169.png)